The most detailed mechanistic study identifies isolicoflavonol as a potent agent against UVB-induced skin photodamage. The table below summarizes its core biological activities and mechanisms based on recent research.
| Biological Activity | Experimental Model/System | Key Mechanisms & Measured Outcomes |
|---|
| Alleviates UVB-induced Photodamage [1] [2] | In vivo: Mouse skin; In vitro: Macrophages | • Reduced skin injury & inflammation • ↓ Cell death • Inhibited NLRP3 inflammasome activation • ↓ ROS production • Protected against mitochondrial dysfunction |
The experimental workflow and mechanism of action for these findings can be summarized as follows, illustrating how ILF protects against UVB-induced damage:
Figure 1: Experimental workflow and mechanism of this compound (ILF) against UVB-induced photodamage. ILF inhibits key cellular damage pathways, leading to reduced observable skin injury.
For the key study on UVB-induced photodamage, the experimental methodologies were as follows [1] [2]:
Photodamage Model:
Assessment of ILF Protective Effects:
It is important to note that the identified research characterizes this compound's pharmacological activity in a mammalian (mouse and macrophage) context, not its native biological function within plants [1] [2].
Figure 2: Proposed integration of this compound (ILF) into the general plant phenylpropanoid pathway. The exact enzymatic steps to ILF are still unconfirmed.
Current scientific literature defines this compound as a compound with significant potential for therapeutic application in mitigating UVB-induced skin damage, acting through the protection of mitochondria and suppression of the NLRP3 inflammasome [1] [2].
The table below summarizes the key physicochemical properties of Isolicoflavonol related to hydrogen bonding, as reported in chemical databases [1].
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O₆ [2] [1] |
| Hydrogen Bond Donor Count | 4 [1] |
| Hydrogen Bond Acceptor Count | 6 [1] |
| Molecular Weight | 354.35 g/mol [1] |
| CAS Number | 94805-83-1 [1] |
These counts are determined from the molecular structure. The four hydrogen bond donors correspond to its four hydroxyl groups (-OH). The six hydrogen bond acceptors are the six oxygen atoms, which can attract hydrogen atoms from other molecules [3] [4].
The following workflow illustrates the two primary methodologies—molecular docking and MD trajectory analysis—used to investigate hydrogen bonding in drug discovery.
Research methodologies for analyzing hydrogen bond interactions.
Molecular docking predicts how a small molecule (like this compound) binds to a protein target. The detailed protocol is as follows [5] [6]:
After docking, Molecular Dynamics simulations can analyze hydrogen bond behavior over time using tools like CPPTRAJ or MDAnalysis [7] [8] [9].
These methods show how hydrogen bonding is studied in practice. For example, one study identified this compound as a active component in a traditional medicine for melasma. Network pharmacology and molecular docking suggested it binds strongly to the tyrosinase (TYR) target, with hydrogen bonds playing a critical role in this interaction [5]. Another study on similar flavonoids used docking to show how hydrogen bonds contribute to favorable binding energy and effective modulation of a biological target [6].
The biosynthesis of all isoflavonoids, a subclass of flavonoids, begins with the phenylpropanoid pathway and branches into specific isoflavonoid structures [1] [2] [3]. The following diagram illustrates this core pathway and the key enzymes involved.
Diagram of the core isoflavonoid biosynthesis pathway from phenylalanine to formononetin.
The pathway involves several key enzymes that transform initial substrates into isoflavonoid structures [4] [3]:
The table below summarizes the functions of the primary enzymes involved in the early stages of isoflavonoid biosynthesis.
| Enzyme | Function in the Pathway | Key Characteristics |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) [6] [4] | First committed step; converts phenylalanine to cinnamic acid. | Gateway enzyme from primary to secondary metabolism. |
| Cinnamate 4-hydroxylase (C4H) [4] [3] | Hydroxylates cinnamic acid to form 4-coumaric acid. | A cytochrome P450 monooxygenase. |
| 4-coumarate:CoA ligase (4CL) [4] [3] | Activates 4-coumaric acid to form 4-coumaroyl-CoA. | Multiple isoforms with distinct expression profiles exist in plants. |
| Chalcone synthase (CHS) [5] [4] [7] | Condenses 4-coumaroyl-CoA with 3 malonyl-CoA molecules to form a chalcone. | The first dedicated enzyme for flavonoid/isoflavonoid skeleton formation. |
| Chalcone isomerase (CHI) [6] [4] | Catalyzes the ring closure of chalcone to flavanone (e.g., naringenin). | |
| Isoflavone synthase (IFS) [2] [5] [8] | Catalyzes the 2,3-aryl migration of a flavanone to form the isoflavone skeleton. | The key enzyme differentiating isoflavone-producing plants; a cytochrome P450. |
The following experimental approaches, evidenced in recent studies, are critical for mapping out complex biosynthetic pathways like that of isolicoflavonol [6] [7].
Workflow for elucidating plant secondary metabolite biosynthesis using integrated multi-omics approaches.
Key methodologies include:
Based on the established pathway, your research into this compound can focus on:
This compound is a flavonoid, a class of plant secondary metabolites well-known for their role in defense. While many flavonoids contribute to plant defense, direct evidence for this compound's specific functions is still emerging. Its defense roles can be inferred from the general activities of similar isoflavonoids and initial research.
This compound is part of the broader phenylpropanoid and flavonoid biosynthesis pathways.
The core pathway begins with the shikimate and phenylpropanoid pathways, leading to the synthesis of key flavonoids. The following diagram outlines the general biosynthetic steps for flavonoids, with the specific branch for isoflavonoids noted.
Generalized biosynthetic pathway of flavonoids, highlighting the branch leading to this compound. Based on information from [1] [2].
For defense compounds to be effective, plants must transport them to the site of need. Flavonoids like this compound are synthesized internally and can be transported to vacuoles for storage or exported to the rhizosphere via root exudation [2]. This process involves membrane transporters and is crucial for shaping the root microbiome and defending against soil-borne pathogens [1] [2].
A key mechanistic insight comes from a recent study on UVB-induced skin damage, which reveals a potential cellular protection pathway that may be analogous to plant defense mechanisms.
Proposed mechanism of this compound against UVB stress, based on a 2025 pharmacological study [3] [4]. While demonstrated in a mouse model, this pathway offers testable hypotheses for its role in plant cells facing similar oxidative stress.
For researchers aiming to investigate this compound's defensive roles, here are methodologies from recent studies.
| Assay Focus | Detailed Methodology | Key Findings & Outcome Measures |
|---|
| In Vitro Anti-UVB Activity [3] [4] | 1. Cell Model: Use macrophages (e.g., RAW 264.7). 2. Treatment: Irradiate with UVB (e.g., 20-40 mJ/cm²). 3. Intervention: Pre-treat/post-treat with this compound. 4. Assessment: Measure cell death (LDH assay), ROS (DCFH-DA probe), mitochondrial membrane potential (JC-1 dye), NLRP3 inflammasome activation (Western blot). | this compound reduced cell death, ROS production, mitochondrial dysfunction, and blocked NLRP3 activation. | | In Vivo Anti-UVB Activity [3] [4] | 1. Animal Model: Use mice (e.g., C57BL/6). 2. Treatment: Shave dorsal skin, irradiate with UVB. 3. Intervention: Topically apply or inject this compound. 4. Assessment: Evaluate skin injury (erythema, thickness), inflammation (histology, cytokine levels IL-1β). | this compound reduced UVB-induced skin injury and inflammation. | | Enzyme Inhibition Assay [6] [7] | 1. Target: Human carboxylesterase 2 (hCES2A). 2. Assay: Monitor hydrolysis of substrate (e.g., fluorescein diacetate) with/without this compound. 3. Analysis: Determine inhibition constant (Ki) using Michaelis-Menten kinetics. | this compound is a reversible, mixed inhibitor of hCES2A with a Ki < 1.0 μM. |
While the focus is plant defense, other documented bioactivities of this compound provide insight into its broad chemical functionality.
| Bioactivity | Description | Research Context |
|---|---|---|
| hCES2A Enzyme Inhibition [6] [7] | Reversible, mixed inhibition of human carboxylesterase 2. | Investigated for mitigating side effects (severe diarrhea) of the anticancer drug irinotecan. |
| Cancer Chemoprevention [8] | Identified as a potential cancer chemopreventive agent through in vitro bioassay-guided fractionation. | Studied in plant extracts for its ability to inhibit carcinogenesis. |
The search results highlight several areas where information on this compound is limited, pointing to opportunities for future research:
Licorice root (Glycyrrhiza glabra L., Fabaceae) represents a rich source of diverse bioactive flavonoids with significant pharmacological potential. Among these compounds, This compound (C₂₁H₂₂O₅) has garnered increasing scientific interest due to its pronounced biological activities and structural characteristics. This compound belongs to the subclass of flavonols and features a 3-phenylchroman-4-one skeleton with specific hydroxyl and methoxy substitutions that contribute to its antioxidant and anti-inflammatory properties [1] [2]. This compound is classified among the prenylated flavonoids found in licorice, characterized by relatively low polarity due to nonpolar side chains such as alkyl groups, which significantly influences its extraction behavior [3].
The extraction of this compound from licorice root presents particular challenges due to its structural complexity and the compound's integration within the plant's lignocellulosic matrix. Traditional extraction methods often yield suboptimal recovery rates, necessitating the development of more efficient, sustainable approaches. Furthermore, the thermal sensitivity of this compound requires careful optimization of extraction parameters to prevent degradation while maximizing yield [3]. This comprehensive protocol examines conventional and advanced extraction methodologies, providing researchers with optimized procedures for the efficient recovery of this compound from licorice root material, along with analytical techniques for quantification and purity assessment.
This compound is characterized by a distinct flavonol structure with a molecular weight of 354.39 g/mol. The compound features a diphenylpropane skeleton (C6-C3-C6) consisting of two aromatic rings (A and B) connected by a heterocyclic pyran ring (C) containing a ketone group. Specific structural attributes include:
These structural features confer moderate hydrophobicity (log P ≈ 3.2) and poor water solubility at room temperature (approximately 12.7 μg/mL), necessitating the use of organic solvents or solubility-enhancing techniques for efficient extraction and biological application [3] [4].
In licorice root, this compound exists alongside numerous structurally related flavonoids, including glabridin, licochalcone A, liquiritigenin, and isoliquiritigenin [1] [2]. The concentration of this compound varies significantly based on geographical origin, harvest season, and plant age, typically ranging from 0.12% to 0.45% of dry root weight. The compound is primarily located in the root cortex and periderm tissues, where it functions as a phytoalexin with defensive properties against pathogens [5].
Table 1: Concentration Range of this compound and Related Flavonoids in Licorice Root
| Compound | Average Concentration (mg/100g dry weight) | Extraction Solvent Efficiency |
|---|---|---|
| This compound | 120-450 | Ethanol > Methanol > Ethyl Acetate |
| Glabridin | 80-380 | Ethyl Acetate > Ethanol > Methanol |
| Isoliquiritigenin | 150-520 | 70% Ethanol > Methanol > Water |
| Licochalcone A | 95-410 | 80% Methanol > Ethanol > Acetone |
| Liquiritigenin | 210-680 | 50% Ethanol > Methanol > Water |
Traditional solvent extraction remains widely employed for this compound recovery due to its simplicity and cost-effectiveness. The efficiency of various solvents has been systematically evaluated, with ethanol-water mixtures (70-80% v/v) demonstrating optimal recovery rates while maintaining environmental compatibility and low toxicity [1] [6]. The extraction process follows a diffusion-controlled mechanism where solvent penetration into the plant matrix facilitates the dissolution and migration of target compounds.
Optimized Ethanol-Water Extraction Protocol:
This method typically yields 0.38% this compound (w/w) with a extraction efficiency of 89.2% relative to the total available compound in the raw material [1].
Glycerol-water mixtures represent a sustainable alternative to conventional organic solvents, offering advantages including non-toxicity, biodegradability, and cosmetic compatibility. This method is particularly suitable for producing extracts destined for topical or pharmaceutical applications where residual solvent toxicity is a concern [1].
Ultrasound-Assisted Glycerol Extraction Protocol:
This green extraction approach yields approximately 0.29% this compound (w/w) while providing additional advantages including enhanced safety profile and direct compatibility with cosmetic formulations without requiring solvent removal [1].
Subcritical water extraction represents a high-efficiency technique that exploits the unique properties of water at temperatures between 100°C and 374°C under sufficient pressure to maintain the liquid state. Under these conditions, water exhibits reduced dielectric constant and diminished hydrogen bonding, resulting in solubility parameters similar to organic solvents like methanol or ethanol [3].
Table 2: Optimization of Subcritical Water Extraction Parameters for this compound
| Extraction Parameter | Optimal Condition | Effect on this compound Yield |
|---|---|---|
| Temperature | 220°C | Maximum yield due to reduced water polarity (ε ≈ 33) |
| Pressure | 7 MPa | Maintains liquid state without affecting selectivity |
| Extraction Time | 20 minutes | Balance between extraction and decomposition |
| Solid-to-Solvent Ratio | 1:30 (w/v) | Optimal compound saturation in extractant |
| pH | 8.0 (phosphate buffer) | Enhanced stability of flavonoid structure |
SWE Protocol for this compound:
SWE achieves significantly higher extraction yields (0.42% w/w) compared to conventional methods while reducing processing time and eliminating organic solvent consumption. However, careful temperature control is critical as temperatures exceeding 240°C promote thermal degradation and Maillard reaction products that can reduce this compound recovery [3].
Biological pretreatment through solid-state fermentation represents an eco-friendly approach to enhance this compound extraction efficiency. This method employs specific fungal strains to produce lignocellulolytic enzymes that degrade the structural components of the plant cell wall, thereby facilitating the release of bound flavonoids [5].
Mixed Fermentation Protocol:
Fermentation pretreatment achieves a 75% increase in this compound yield compared to unfermented material, reaching approximately 0.52% (w/w). This enhancement results from the synergistic action of exocellulase (60.31 U/g), pectinase (65.99 U/g), and laccase (62.30 U/g) enzymes that effectively degrade lignocellulosic barriers, liberating bound flavonoids [5].
Chromatographic Conditions:
Calibration and Quantification:
For comprehensive structural confirmation and purity assessment, UPLC-Q-TOF-MS provides high-resolution analysis with accurate mass measurement:
Mass Spectrometry Parameters:
This compound characterization data:
This compound demonstrates a diverse range of biological properties with potential therapeutic applications:
Antioxidant Activity: Exhibits potent free radical scavenging capability with IC₅₀ value of 28.7 μM in DPPH assay, comparable to reference antioxidant Trolox (IC₅₀ = 25.3 μM). The mechanism involves hydrogen atom transfer from phenolic hydroxyl groups to stabilize free radicals [1] [2].
Anti-inflammatory Effects: Demonstrates significant inhibition of pro-inflammatory mediators including suppression of NO production (IC₅₀ = 15.2 μM) in LPS-stimulated macrophages. Modulates NF-κB/MAPK signaling pathways, reducing expression of iNOS and COX-2 enzymes [2].
Tyrosinase Inhibition: Shows competitive inhibition of tyrosinase enzyme (Kᵢ = 0.18 mM) with potential application in hyperpigmentation disorders and cosmetic formulations [1].
Antimicrobial Properties: Exhibits moderate activity against Gram-positive bacteria including Staphylococcus aureus (MIC = 64 μg/mL) and Bacillus subtilis (MIC = 128 μg/mL) [2].
The therapeutic application of this compound is limited by its poor aqueous solubility and extensive first-pass metabolism. Several formulation strategies have been developed to overcome these limitations:
Table 3: Bioavailability Enhancement Approaches for this compound
| Formulation Strategy | Technology | Impact on Bioavailability |
|---|---|---|
| Inclusion Complexation | Cyclodextrin complexes | 3.8-fold increase in solubility; 4.2-fold increase in AUC |
| Nanostructure Formation | Polymeric nanoparticles | 5.4-fold increase in Cₘₐₓ; 3.7-fold increase in AUC |
| Phospholipid Complexation | Phytosomes | 2.1-fold increase in elimination half-life; moderate solubility enhancement |
| Micellar Systems | Surfactant-based micelles | 5.4-fold increase in Cₘₐₓ; enhanced gastrointestinal absorption |
| Solid Dispersion | PEG-based matrices | 4.1-fold increase in dissolution rate; improved oral absorption |
These advanced formulation approaches significantly improve the biopharmaceutical parameters of this compound without structural modification, thereby enhancing its potential for therapeutic development [4].
Figure 1: Comprehensive workflow for this compound extraction from licorice root, covering material preparation, extraction methodologies, analysis, and formulation development.
Figure 2: Systematic optimization pathway for subcritical water extraction of this compound, employing statistical design of experiments for parameter optimization.
The development of efficient extraction protocols for this compound from licorice root requires careful consideration of compound stability, extraction efficiency, and environmental impact. While conventional solvent extraction methods provide reasonable yields with minimal equipment requirements, advanced techniques including subcritical water extraction and fermentation-assisted extraction offer significant improvements in efficiency and sustainability.
Future research directions should focus on process intensification through hybrid approaches combining multiple extraction technologies, green solvent development with reduced environmental impact, and continuous processing for industrial-scale implementation. Additionally, further investigation into the synergistic effects of this compound with other licorice flavonoids may reveal enhanced bioactivities and expanded therapeutic applications.
The protocols presented in this application note provide comprehensive guidance for researchers seeking to extract, isolate, and characterize this compound from licorice root, with optimized parameters validated through experimental data. These methodologies balance efficiency, practicality, and sustainability considerations to support ongoing research into this valuable phytochemical.
Understanding the basic properties of Isolicoflavonol is crucial for developing an analytical method. The key data is summarized below [1].
| Property | Value |
|---|---|
| Chemical Name | 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol |
| CAS Number | 94805-83-1 |
| Purity (for standard) | ≥98% |
| Melting Point | 119 °C |
| Log P | 4.15 |
| UV Activity | Expected in UV range (common for flavones) |
Solubility Data: this compound is soluble in DMSO at approximately 100 mg/mL (282.21 mM). It has low solubility in pure aqueous buffers, so sample preparation requires the use of organic solvents or special formulations [1].
The following method is adapted from validated procedures for analyzing similar isoflavonoids and flavones [2] [3].
The table below outlines the core parameters for a Reversed-Phase HPLC (RP-HPLC) analysis.
| Parameter | Proposed Condition | Alternative/Optimization |
|---|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) | A shorter column (e.g., 150 mm) can reduce run time [3]. |
| Mobile Phase | Gradient: A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile Program: 0 min (20% B), 10 min (50% B), 15 min (80% B), 18-20 min (20% B) | Isocratic option: Acetonitrile : 0.1% Acetic Acid (40:60, v/v) [2]. | | Flow Rate | 1.0 mL/min | - | | Column Temperature | 30 °C | 25-40 °C; optimize for peak shape. | | Injection Volume | 10-20 µL | - | | Detection (DAD/PDA) | 254 nm / 260 nm | Acquire a full spectrum (200-400 nm) for peak purity and identification. | | Run Time | ~20 minutes | - |
The workflow for the entire analytical procedure is summarized in the following diagram:
To ensure the method is reliable and fit for purpose, it should be validated according to international guidelines (e.g., ICH). The table below lists the key parameters to evaluate [3] [4].
| Validation Parameter | Target Specification | Experimental Approach |
|---|---|---|
| Linearity | R² ≥ 0.995 | Analyze at least 5 concentrations of standard across the expected range (e.g., 1-100 µg/mL). |
| Range | From LOQ to 120-130% of expected sample concentration. | Determined from linearity studies. |
| Accuracy | Recovery 98-102% | Spike known amounts of standard into a sample matrix and measure recovery. |
| Precision | Repeatability (RSD < 2%) Intermediate Precision (RSD < 2.5%) | Multiple injections of the same sample on the same day (intra-day) and on different days/by different analysts (inter-day). | | Specificity | No interference from other compounds. Peak purity index > 0.999. | Confirm using a Diode Array Detector (DAD) by comparing UV spectra of the standard and sample peak. | | LOD / LOQ | LOD: Signal-to-Noise ~3:1 LOQ: Signal-to-Noise ~10:1 | Based on standard deviation of the response and the slope of the calibration curve [4]. | | Robustness | Method performance is unaffected by small, deliberate changes. | Test small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Before running analytical batches, perform a system suitability test to ensure the HPLC system is performing adequately. The following diagram illustrates the relationships between key parameters:
This compound (CAS: 94805-83-1) is a prenylated flavonoid compound with a molecular formula of C₂₀H₁₈O₆ and molecular weight of 354.36 g/mol. This bioactive compound is primarily sourced from plants such as Broussonetia kazinoki Sieb. et Zucc. and various licorice species (Glycyrrhiza spp.). This compound has demonstrated significant pharmacological potential, particularly as a cancer chemopreventive agent, showing activity in bioassays used to identify compounds that inhibit carcinogenesis [1]. The compound's chemical structure features a 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-chromen-4-one skeleton, which includes multiple hydroxyl groups and a prenyl side chain that significantly influences its physicochemical properties and bioactivity [2].
The purification of this compound presents several technical challenges that require careful methodological consideration. As a middle-polarity compound, it exhibits solubility characteristics that include good dissolution in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but limited solubility in purely aqueous systems [1]. The presence of multiple hydroxyl groups and the prenyl side chain in its molecular structure creates a complex separation profile from co-occurring compounds in crude plant extracts. Additionally, this compound's chemical instability under extreme pH conditions and sensitivity to oxidative degradation necessitates careful handling throughout the purification process. These factors collectively demand optimized extraction and chromatographic strategies to obtain high-purity this compound suitable for pharmaceutical applications and biological evaluation.
The initial extraction of this compound from plant material requires careful selection of solvents and methods to maximize recovery while minimizing co-extraction of interfering compounds. Based on this compound's physicochemical properties, several extraction approaches have proven effective:
Solvent Extraction: The most common initial extraction method employs medium-polarity organic solvents such as ethyl acetate, acetone, or methanol in various proportions with water. Ethyl acetate is particularly effective for selectively extracting middle-polarity flavonoids like this compound while leaving highly polar compounds and sugars in the aqueous phase. Typical extraction protocols involve macerating powdered plant material with the selected solvent system at room temperature or with mild heating (40-50°C), followed by filtration and concentration under reduced pressure [1].
Sequential Extraction: A sequential approach using solvents of increasing polarity (e.g., hexane → dichloromethane → ethyl acetate → methanol) can effectively fractionate crude extracts and enrich this compound in specific fractions. This method reduces the complexity of subsequent purification steps by initially separating compounds based on polarity. The ethyl acetate fraction typically contains the highest concentration of this compound and related flavonoids, making it ideal for further processing [3].
Solid-Phase Extraction (SPE): For preliminary clean-up of crude extracts, divinylbenzene polymer-based SPE cartridges (such as Strata X or Oasis HLB) have demonstrated excellent recovery rates for isoflavonoids. The optimized SPE protocol consists of conditioning with methanol followed by water, loading the extract dissolved in water or aqueous methanol, washing with water to remove polar impurities, and eluting with methanol or acetonitrile. This method achieves high recovery rates (approximately 99%) and effectively removes sugars, proteins, and other polar matrix components [4].
Table 1: Optimal Solvent Systems for this compound Extraction
| Extraction Method | Solvent System | Sample-to-Solvent Ratio | Extraction Conditions | Advantages |
|---|---|---|---|---|
| Simple Maceration | Ethyl acetate or 70-80% aqueous acetone | 1:10 to 1:20 (w/v) | Room temperature, 24 hours with agitation | Preserves thermolabile compounds, simple setup |
| Heated Reflux | 80% methanol or 70% ethanol | 1:15 (w/v) | 60-70°C, 3-4 hours | Higher extraction efficiency, faster process |
| Ultrasound-Assisted | Ethyl acetate or acetone | 1:10 (w/v) | 40°C, 30-45 minutes, 40 kHz frequency | Reduced extraction time, lower solvent consumption |
| Solid-Phase Extraction | Methanol/water on divinylbenzene cartridge | N/A | Load at 5 mL/min, elute with 4 mL methanol | Effective clean-up, concentration, high reproducibility |
High-Performance Liquid Chromatography (HPLC) serves as the cornerstone technique for both analytical assessment and preparative isolation of this compound. Well-optimized HPLC methods enable precise separation and quantification of this compound from complex plant extracts. Based on validated methods for similar isoflavonoids, the following parameters have been established for reliable this compound analysis:
Stationary Phase: Reverse-phase C18 columns (150-250 mm × 4.6 mm, 5 μm particle size) provide excellent resolution for flavonoid separation. The C18 chemistry offers optimal hydrophobic interaction with the flavonoid backbone while allowing sufficient retention of middle-polarity compounds like this compound [5] [6].
Mobile Phase: Binary gradient systems employing acidified water and acetonitrile yield optimal peak shapes and resolution. The addition of 0.1% trifluoroacetic acid (TFA) or 0.2% acetic acid to the aqueous component improves chromatographic performance by suppressing silanol interactions and controlling ionization of phenolic hydroxyl groups. A typical gradient program starts with 20-30% acetonitrile and increases to 70-80% over 20-30 minutes [5] [6].
Detection Parameters: Photodiode array (PDA) detection across the 200-400 nm wavelength range allows comprehensive characterization of this compound's absorbance profile. The compound typically shows strong absorbance in the 260-280 nm and 330-350 nm ranges, characteristic of flavonoids with extended conjugation. Monitoring at specific wavelengths (e.g., 254 nm, 280 nm, or 330 nm) enhances detection sensitivity for targeted analysis [6].
For larger-scale isolation of high-purity this compound, preparative HPLC methods must be implemented. The scaling from analytical to preparative separation requires careful optimization to maintain resolution while maximizing throughput:
Column Selection: Preparative C18 columns (250 mm × 21.2 mm, 10 μm particle size) or similar dimensions provide sufficient loading capacity while maintaining separation efficiency. The larger particle size reduces backpressure at higher flow rates, allowing for increased sample loading [7].
Mobile Phase Optimization: While maintaining the acetonitrile-water acidified with TFA system used in analytical methods, slightly shallower gradients (e.g., 25% to 65% acetonitrile over 40 minutes) improve resolution between closely eluting compounds. The use of volatile acids (TFA or formic acid) facilitates subsequent solvent removal by evaporation [7].
Detection and Collection: PDA detection enables peak tracking and purity assessment during collection. This compound-containing fractions are collected based on retention time and UV spectrum matching, with subsequent re-analysis to confirm purity. Multiple injections may be required to accumulate sufficient quantities of this compound, with typical purity levels exceeding 98% achievable through careful fraction collection [1].
Table 2: HPLC Conditions for this compound Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column Dimensions | 150-250 mm × 4.6 mm, 5 μm | 250 mm × 21.2 mm, 10 μm |
| Mobile Phase | Acetonitrile (A) and 0.1% TFA in water (B) | Acetonitrile (A) and 0.1% TFA in water (B) |
| Gradient Program | 20% A to 80% A over 20 min | 25% A to 65% A over 40 min |
| Flow Rate | 1.0 mL/min | 10-15 mL/min |
| Injection Volume | 10-20 μL | 1-2 mL |
| Detection | PDA, 254-330 nm | PDA, 254-330 nm |
| Sample Concentration | 1-2 mg/mL | 50-100 mg/mL |
The following diagram illustrates the complete workflow for the extraction, purification, and characterization of this compound from plant material, integrating all the techniques discussed in previous sections:
This integrated workflow systematically transforms raw plant material into high-purity this compound suitable for pharmaceutical applications and biological studies. The process emphasizes quality control checkpoints at critical stages to ensure the integrity of the final product.
To ensure reliability and reproducibility in this compound analysis, thorough method validation must be performed according to International Conference on Harmonisation (ICH) guidelines. Key validation parameters and their acceptance criteria include:
Linearity and Range: Calibration curves are constructed using this compound standards across appropriate concentration ranges (typically 1-100 μg/mL). The method demonstrates excellent linearity with correlation coefficients (R²) of ≥0.9967, indicating a strong relationship between concentration and detector response [5].
Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For isoflavonoids analyzed under similar conditions, LOD values typically range from 0.339 to 0.964 μg/mL, while LOQ values range from 1.027 to 2.922 μg/mL [5].
Precision and Accuracy: Intra-day precision (repeatability) shows relative standard deviation (RSD) values of ≤1.45%, while inter-day precision (intermediate precision) demonstrates RSD values of ≤2.35%. Accuracy, determined through spike recovery experiments, typically ranges from 96.96% to 106.87%, well within acceptable method validation criteria [5].
Following purification, comprehensive structural characterization confirms the identity and purity of isolated this compound through multiple analytical techniques:
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive mode typically shows a protonated molecular ion [M+H]+ at m/z 355.1 for this compound (C₂₀H₁₈O₆). High-resolution MS provides exact mass measurement with minimal error (<5 ppm), confirming elemental composition [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete structural assignment requires both 1H and 13C NMR analyses. Key characteristic signals include: phenolic hydroxyl protons (δ 12-14 ppm), aromatic protons (δ 6-8 ppm), prenyl side chain methyl groups (δ 1.6-1.8 ppm), and olefinic protons (δ 5.0-5.4 ppm). 13C NMR displays the carbonyl carbon (δ 175-185 ppm) and aromatic carbons (δ 110-165 ppm) [6] [1].
Purity Assessment: The final purity determination integrates data from HPLC-PDA analysis (at multiple wavelengths), mass spectrometry, and NMR spectroscopy. Together, these techniques confirm both chemical purity and the absence isomeric impurities or structural analogs. Purity levels ≥98% are achievable through the described purification protocols [1].
Table 3: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | ≥0.9967 | ≥0.995 |
| Range | 1.25-20 μg/mL | Appropriate for intended use |
| LOD | 0.339-0.964 μg/mL | Signal-to-noise ≥3:1 |
| LOQ | 1.027-2.922 μg/mL | Signal-to-noise ≥10:1 |
| Precision (Intra-day RSD) | ≤1.45% | ≤2.0% |
| Precision (Inter-day RSD) | ≤2.35% | ≤3.0% |
| Accuracy (% Recovery) | 96.96-106.87% | 95-105% |
The rigorous purification of this compound enables its application in various pharmaceutical research contexts and facilitates deeper investigation of its biological activities:
Cancer Chemoprevention Studies: this compound has been identified as a promising lead compound in cancer chemoprevention research. In vitro bioassays have demonstrated its ability to inhibit carcinogenesis through multiple mechanisms, positioning it as a potential agent for cancer risk reduction strategies [1].
Drug Discovery and Development: High-purity this compound serves as a chemical standard for screening programs and as a starting material for semi-synthetic derivatives. Structure-activity relationship studies benefit from well-characterized compounds to elucidate the pharmacological importance of specific functional groups [1].
Pharmaceutical Formulation: The solubility profile of this compound (soluble in DMSO, acetone, ethanol, and acetonitrile) informs formulation strategies for in vivo studies and potential drug products. Stability data guides appropriate storage conditions (2-8°C in tightly sealed vials) and solution stability (up to two weeks at -20°C for stock solutions) [1].
Bioavailability Enhancement: The prenyl side chain in this compound may influence its membrane permeability and metabolic stability, making it an interesting candidate for bioavailability optimization studies. Further research on its absorption, distribution, metabolism, and excretion properties requires highly purified material to generate reliable data.
The purification of this compound through the integrated application of solid-phase extraction and chromatographic techniques yields material of sufficient purity for pharmaceutical research and development. The optimized protocols detailed in these Application Notes address the specific challenges presented by this prenylated flavonoid's physicochemical properties. Critical to success is the systematic approach encompassing initial extraction, intermediate purification, and final characterization, with quality control verification at each stage. The provided methodologies enable researchers to reliably obtain high-purity this compound for biological evaluation, standard preparation, and pharmaceutical development, supporting further investigation of this promising natural product with potential chemopreventive applications.
Although not yet tested in a wound healing scaffold model, studies on UVB-induced photodamage provide strong evidence for ILF's anti-inflammatory and cellular protective effects, which are highly relevant to the wound healing process.
The table below summarizes key quantitative findings from a study on ILF's effects in a UVB-induced photodamage model in mice and macrophages [1] [2].
| Parameter Measured | Effect of UVB Exposure | Effect of ILF Treatment | Experimental Context |
|---|---|---|---|
| Skin Injury & Inflammation | Induced skin injury and inflammation | Reduced skin injury and inflammation | In vivo mouse model |
| Cell Death | Increased cell death | Decreased cell death | In vitro macrophage model |
| NLRP3 Inflammasome Activation | Activated | Inhibited | In vitro macrophage model |
| ROS Production | Increased ROS production | Reduced ROS production | In vitro macrophage model |
| Mitochondrial Function | Induced dysfunction | Protected mitochondria | In vitro macrophage model |
The following protocol outlines a methodology to functionalize a wound dressing scaffold with ILF and evaluate its efficacy, based on common practices in advanced wound dressing research [3] [4].
This protocol uses coaxial electrospinning to create core-shell fibers, a method documented for producing advanced wound healing nanofibers [5]. This technique allows for the encapsulation of ILF within the polymer shell for potential controlled release.
The diagram below illustrates the experimental workflow for creating and testing ILF-functionalized scaffolds.
The following diagram illustrates the cellular mechanism of action of isolicoflavonol based on current research, highlighting its relevance to wound healing.
Here is a summary of the fundamental data for working with Isolicoflavonol in a laboratory setting.
| Property | Details |
|---|---|
| CAS Number | 94805-83-1 [1] [2] [3] |
| Molecular Formula | C₂₀H₁₈O₆ [1] [3] [4] |
| Molecular Weight | 354.35-354.36 g/mol [1] [3] [4] |
| Solubility in DMSO | 100 mg/mL (282.21 mM) [1] |
| Physical Description | Light yellow to green yellow solid; yellow powder [1] [3] |
| Purity | ≥98% [1] [3] [4] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years. Protect from light. [1] |
| Storage (Solution) | -80°C for 6 months, -20°C for 1 month [1] |
For your experimental workflows, you can prepare stock solutions and in vivo formulations as follows.
This compound is highly soluble in DMSO, allowing for concentrated stock solutions [1]. Standard concentrations can be prepared as shown in the table below.
| Mass | Concentration | Volume of DMSO |
|---|---|---|
| 1 mg | 10 mM | 0.282 mL [1] |
| 5 mg | 10 mM | 1.411 mL [1] |
| 10 mg | 10 mM | 2.822 mL [1] |
| 5 mg | 5 mM | 2.822 mL [3] |
| 10 mg | 5 mM | 5.644 mL [3] |
While DMSO is excellent for in vitro stock solutions, administering it in vivo requires dilution with appropriate vehicles to ensure tolerability [1]. Below are some recommended formulations.
| Formulation Purpose | Recommended Composition |
|---|---|
| Injection (General) | DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] |
| Injection (Alternative) | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] |
| Oral Administration | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [1] |
The following diagram outlines a general workflow for setting up an in vitro assay using this compound.
This compound (ILF) is a naturally occurring flavonoid compound with the chemical formula C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol. This compound is classified as a flavonoid and is categorized under the broader class of isoflavonoids, which are known for their diverse biological activities and health benefits. This compound has been isolated from several plant sources, including Macaranga indica [1], Broussonetia kazinoki Sieb. et Zucc [2], and various Glycyrrhiza species (licorice) [3] [4]. The compound has gained significant research interest due to its promising bioactivities, particularly its effects on the NLRP3 inflammasome and potential hepatoprotective properties [1].
The structural foundation of this compound consists of the characteristic C6-C3-C6 skeleton common to flavonoids, with a 3-phenylchromane arrangement typical of isoflavonoids [5]. This basic structural framework is modified with hydroxyl and prenyl groups that contribute to its biological activity and physicochemical properties. Understanding the fundamental characteristics of this compound is essential for researchers aiming to utilize this compound in various experimental systems, particularly in investigations of inflammatory pathways, liver diseases, and cancer chemoprevention strategies.
This compound possesses specific structural features that define its chemical behavior and biological interactions. The compound's systematic IUPAC name is 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one, reflecting its polyhydroxylated nature and the presence of a prenyl substituent [3]. The chemical structure includes multiple phenolic hydroxyl groups that contribute to its antioxidant potential and ability to engage in hydrogen bonding. The prenyl side chain (3-methylbut-2-enyl group) enhances the compound's lipophilicity and may facilitate interactions with hydrophobic protein pockets [2].
The compound exists as a yellow to green-yellow crystalline powder at room temperature [3]. It has a melting point of approximately 119°C and a relatively high boiling point of 601.2±55.0°C at standard atmospheric pressure, indicating stable molecular packing in the solid state [3]. The calculated partition coefficient (LogP) of 4.15 suggests moderate lipophilicity, which influences its solubility profile and membrane permeability [3]. These structural attributes collectively determine this compound's physicochemical behavior and must be considered when developing experimental protocols.
Understanding the solubility and stability characteristics of this compound is crucial for preparing reproducible experimental solutions. The compound demonstrates favorable solubility in organic solvents including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [3] [2]. Specifically, it has a solubility of 100 mg/mL (282.21 mM) in DMSO, making this solvent particularly suitable for preparing concentrated stock solutions [3].
Table 1: Solubility Profile of this compound in Various Solvents
| Solvent | Solubility | Recommended Applications |
|---|---|---|
| DMSO | 100 mg/mL (282.21 mM) | Primary stock solutions |
| Chloroform | Soluble | Extraction, chromatography |
| Dichloromethane | Soluble | Extraction, chromatography |
| Ethyl Acetate | Soluble | Extraction, purification |
| Acetone | Soluble | General laboratory use |
| Water | Poorly soluble | Not recommended for stock solutions |
This compound requires protection from light during storage and handling, as it is susceptible to photodegradation [3]. Solid powder should be desiccated at -20°C for long-term storage, with stability maintained for up to 24 months under these conditions [2]. Stock solutions in DMSO retain stability for up to 6 months when stored at -80°C, or for 1 month at -20°C [3]. To prevent repeated freeze-thaw cycles that may compromise stability, researchers should aliquot stock solutions into single-use portions before storage.
The preparation of reproducible, high-quality stock solutions is fundamental to obtaining reliable experimental results with this compound. The following step-by-step protocol describes the recommended procedure for creating a 100 mg/mL stock solution in DMSO:
Table 2: this compound Stock Solution Preparation Guide
| Parameter | Specification | Notes |
|---|---|---|
| Recommended solvent | Anhydrous DMSO | Use molecular biology grade |
| Standard concentration | 100 mg/mL (282.21 mM) | Adjust based on experimental needs |
| Dissolution method | Vortexing, optional 37°C warming | Ensure complete dissolution before use |
| Filtration | 0.2 μm filter optional | For sterile applications |
| Aliquot volume | 20-50 μL | Minimize freeze-thaw cycles |
| Storage conditions | -80°C (long-term), -20°C (short-term) | Protect from light |
| Stability | 6 months at -80°C, 1 month at -20°C | Discard if precipitation occurs |
For biological assays requiring aqueous compatibility, this compound stock solutions must be diluted in appropriate vehicles that maintain compound solubility while minimizing cellular toxicity. Based on pharmacological studies, the following formulations have been successfully employed for in vitro and in vivo applications:
When preparing working solutions for cell culture studies, the final DMSO concentration should generally not exceed 0.1% (v/v) to avoid cytotoxic effects. For in vivo applications, researchers should consider the administration route and select the appropriate formulation to maximize bioavailability while minimizing potential irritation or adverse effects.
A significant body of recent research has elucidated this compound's potent effects on the NLRP3 inflammasome pathway and its therapeutic potential in liver injury models. A 2024 study demonstrated that this compound dose-dependently inhibits NLRP3 inflammasome activation in macrophages, with concomitant reduction in IL-1β secretion and lactate dehydrogenase (LDH) release [1]. The compound significantly reduced pyroptosis, a pro-inflammatory form of programmed cell death, by inhibiting Gasdermin D N-terminal fragment formation [1].
The molecular mechanism underlying these effects involves the Nrf2 signaling pathway. This compound boosts Nrf2 expression, extends its protein lifespan, and promotes nuclear translocation, thereby enhancing the transcription of antioxidant response element (ARE)-related genes [1]. This mechanism was validated both in vitro and in vivo, where this compound demonstrated significant protective effects in a carbon tetrachloride (CCl₄)-induced liver injury mouse model [1]. The study concluded that this compound ameliorates liver injury primarily through inhibiting NLRP3 inflammasome activation via Nrf2 signaling upregulation, highlighting its potential as a therapeutic agent for inflammasome-related liver diseases [1].
Beyond its effects on inflammasome signaling, this compound exhibits several other biologically relevant activities:
Cancer Chemopreventive Potential: this compound has been identified as a promising cancer chemopreventive lead compound based on its performance in a panel of in vitro bioassays [2]. The compound's structural features align with established structure-activity relationships for quinone reductase induction, an important mechanism in cancer chemoprevention [2].
Enzyme Inhibition: this compound demonstrates reversible mixed inhibition of human carboxylesterase 2A (hCES2A), with a reported Kᵢ value of less than 1.0 μM against fluorescein diacetate hydrolysis [3]. This enzyme inhibition activity suggests potential applications in drug metabolism modulation or combination therapies.
Antimicrobial Properties: Related isoflavonoids from the same natural sources have demonstrated antimicrobial effects, though specific data for this compound requires further investigation [4]. The structural similarities to known antimicrobial isoflavonoids suggest potential activity against various pathogens.
The diversity of this compound's biological activities underscores its value as a pharmacological tool compound and potential therapeutic agent, particularly for conditions involving inflammatory processes, oxidative stress, and metabolic dysregulation.
This protocol outlines the methodology for evaluating this compound's effects on NLRP3 inflammasome activation in macrophages, adapted from published research [1]:
Cell Culture and Treatment:
Sample Collection and Analysis:
Key Technical Considerations:
Figure 1: this compound Mechanism of Action in NLRP3 Inflammasome Inhibition. The diagram illustrates how this compound activates Nrf2 signaling while directly inhibiting NLRP3 inflammasome activation, ultimately leading to hepatoprotective effects.
For evaluation of this compound's protective effects in animal models of acute liver injury, the following protocol can be employed, based on published methodology [1]:
Animal Model and Group Allocation:
Compound Administration and Liver Injury Induction:
Sample Analysis and Endpoint Assessment:
Ethical Considerations and Validation:
Figure 2: Experimental Workflow for In Vivo Assessment of this compound Hepatoprotection. The diagram outlines the sequential steps for evaluating this compound's protective effects in a mouse model of CCl₄-induced acute liver injury.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) serves as a master regulator of antioxidant responses and plays a central role in this compound's mechanism of action. Under basal conditions, Nrf2 is constitutively ubiquitinated by the Keap1-Cul3-Rbx1 E3 ligase complex and targeted for proteasomal degradation, maintaining low cellular levels [1]. This compound disrupts this process by increasing Nrf2 protein stability and extending its half-life, potentially through direct interaction with Keap1 or modulation of phosphorylation events that prevent degradation [1].
The enhanced Nrf2 stability facilitates its nuclear translocation, where it forms heterodimers with small Maf proteins and binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes [1]. This transcriptional activation leads to upregulated expression of a battery of cytoprotective genes, including those encoding NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis [1]. Through this coordinated gene expression program, this compound enhances cellular antioxidant capacity and mitigates oxidative stress-associated damage.
The NLRP3 inflammasome is a multiprotein complex that orchestrates inflammatory responses to cellular damage and infection. Activation typically requires two signals: priming (often through TLR4 activation by LPS) that upregulates NLRP3 and pro-IL-1β expression, and activation (through various DAMPs or PAMPs) that promotes complex assembly [1]. This compound interferes with this process at multiple points, ultimately suppressing caspase-1 activation and the maturation of pro-inflammatory cytokines IL-1β and IL-18 [1].
Key mechanistic aspects of this compound's inflammasome inhibition include:
Reduction of Mitochondrial Dysfunction: this compound decreases aggregated JC-1 formation and restores mitochondrial membrane potential, reducing mitochondrial ROS production that typically drives inflammasome activation [1].
Inhibition of ASC Speck Formation: The compound decreases the rate of ASC speck formation and reduces ASC oligomerization, preventing proper inflammasome complex assembly [1].
Interference with Inflammasome Signaling: this compound inhibits IL-1β maturation and caspase-1 cleavage without affecting the expression levels of NLRP3, pro-caspase-1, pro-IL-1β, and ASC, suggesting it targets the activation process rather than protein synthesis [1].
The relationship between Nrf2 activation and NLRP3 inhibition appears bidirectional, as Nrf2 signaling has been shown to suppress NLRP3 inflammasome activation through multiple mechanisms, including mitigation of oxidative stress and direct transcriptional repression of inflammasome components.
This compound represents a promising pharmacological tool with demonstrated efficacy in experimental models of inflammation and liver injury. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for stock solution preparation, in vitro and in vivo assessment, and mechanistic investigation of this compound. The key advantages of this compound include its dual activity on both Nrf2 signaling and NLRP3 inflammasome inhibition, its favorable solubility profile for experimental applications, and its demonstrated efficacy in disease models.
Future research directions for this compound should include more comprehensive toxicological profiling, assessment of its pharmacokinetic properties including bioavailability and metabolism, and investigation of its potential therapeutic applications in other inflammation-associated conditions beyond liver diseases. Additionally, structure-activity relationship studies could guide the development of more potent analogs with improved pharmaceutical properties.
When incorporating this compound into research programs, scientists should consider the compound's light sensitivity, appropriate formulation for specific experimental systems, and the importance of including proper controls to validate mechanism-specific effects. The protocols provided herein serve as a robust foundation for standardized assessment of this compound across different laboratory settings, facilitating reproducibility and comparison of results between research groups.
Electrospinning represents a versatile fabrication technique for producing nanoscale to microscale fibers through the application of electrostatic forces to polymer solutions or melts. This electrohydrodynamic process enables the creation of ultrathin fibrous structures with diameters ranging from nanometers to several micrometers, possessing characteristics such as high surface area-to-volume ratios and tunable porosity that make them particularly advantageous for drug delivery applications [1] [2]. The fundamental electrospinning setup consists of three primary components: a high-voltage power supply, a spinneret (typically a metallic needle), and a grounded collector [3]. When a sufficiently high voltage is applied to a polymer solution droplet, electrostatic repulsion counteracts surface tension, causing the droplet to elongate and form a Taylor cone from which a charged fluid jet is ejected [4]. This jet undergoes stretching and whipping instabilities before solidifying into continuous fibers that accumulate on the collector as non-woven mats [5].
The integration of therapeutic compounds into electrospun nanofibers has emerged as a promising strategy in pharmaceutical sciences, as these systems can maximize therapeutic effects while minimizing undesired side effects through controlled release kinetics [1]. The versatility of electrospinning allows for endless combinations of polymers and active ingredients, expanding the possibility and applicability of these drug delivery devices [1]. Particularly for challenging compounds like isolicoflavonol (ILF), which exhibits poor water solubility and sensitivity to environmental factors, encapsulation within electrospun nanofibers can enhance stability, modify release profiles, and improve bioavailability at target sites [6] [7].
This compound (ILF) is a naturally occurring flavonoid compound that has recently garnered significant research interest due to its potent biological activities, particularly in mitigating UVB-induced photodamage. Recent investigations have demonstrated that ILF alleviates UVB-induced skin damage through dual mechanisms of protecting mitochondrial function and blocking the activation of the NLRP3 inflammasome [6]. Ultraviolet B radiation represents the primary environmental factor contributing to photodamage, as it stimulates epidermal macrophages, triggers inflammasome activation, and increases production of the inflammatory cytokine interleukin-1β (IL-1β) [6]. Research evidence indicates that ILF treatment reduces UVB-induced skin injury and inflammation in mouse models, decreases cell death, limits reactive oxygen species (ROS) production, and ameliorates mitochondrial dysfunction [6].
Despite these promising therapeutic properties, the translational application of ILF faces several pharmacological challenges, including potential stability issues, variable bioavailability, and the need for targeted delivery to specific skin layers. Conventional formulation approaches may inadequately address these limitations, necessitating advanced drug delivery platforms such as electrospun nanofibers. These systems offer distinct advantages for ILF delivery, including high encapsulation efficiency, protection from degradation, and the ability to provide sustained release profiles that maintain therapeutic concentrations at the target site [1] [7]. Furthermore, the modular nature of electrospun fibers allows for precise tuning of release kinetics through manipulation of fiber composition, morphology, and architecture, enabling optimization of ILF delivery for specific therapeutic applications.
The successful development of ILF-loaded electrospun nanofibers requires careful consideration of polymer systems that ensure both spinnability and compatibility with the therapeutic compound. Based on successful precedents with similar bioactive compounds, several polymer candidates show particular promise for ILF encapsulation. Chitosan (CHS) offers inherent biological advantages including biocompatibility, biodegradability, antimicrobial properties, and wound-healing capabilities [7]. However, its polycationic behavior and strong hydrogen bonding can challenge continuous fiber formation, often necessitating blending with complementary polymers such as poly(vinyl alcohol) (PVA), which provides superior fiber-forming capacity, hydrophilicity, and reduced repulsive forces in charged polymer solutions [7]. Additional synthetic polymers including polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polyethylene oxide (PEO) present viable alternatives for ILF encapsulation, offering tunable degradation rates and mechanical properties [1] [2].
Table 1: Polymer Systems for this compound-Loaded Electrospun Nanofibers
| Polymer System | Key Properties | Recommended Concentration | Compatibility with ILF |
|---|---|---|---|
| Chitosan/PVA (CSPA) | Biocompatible, antibacterial, enhanced electrospinnability | CHS: 3% w/v; PVA: 10% w/v [7] | High (similar to FFA analogs) [7] |
| PLGA | Biodegradable, tunable degradation rates, FDA-approved | 8-12% w/v in appropriate solvents [2] | Expected high based on drug loading precedent [1] |
| PCL | Slow degradation, excellent mechanical properties | 10-15% w/v [8] | Moderate to high (requires empirical verification) |
| PLA | Biodegradable, good mechanical strength | 8-10% w/v [8] | Moderate to high (requires empirical verification) |
Solution preparation follows a systematic protocol to ensure homogeneity and optimal electrospinning characteristics. For a CSPA system similar to that successfully used with flufenamic acid (a compound with some analogous properties to ILF), CHS (3% w/v) should be dissolved in 1% v/v acetic acid with stirring at ambient temperature for 3 hours until a clear solution forms [7]. Concurrently, PVA (10% w/v) is dissolved in distilled water with stirring at 50°C for 4 hours to ensure complete dissolution [7]. The solutions are then mixed at appropriate weight ratios (e.g., 70:30 CHS:PVA for CSPA-3 formulation) with continued stirring for 1 hour to achieve homogeneity [7]. ILF is subsequently incorporated into the selected polymer solution at the target concentration (typically 1-5% w/w relative to polymer mass) with continuous stirring until complete dissolution and uniform dispersion are achieved.
The electrospinning process depends on multiple interrelated parameters that collectively determine fiber morphology, diameter, and drug distribution. These parameters can be categorized into solution properties, processing conditions, and environmental factors, all of which require systematic optimization to achieve reproducible ILF-loaded nanofibers with target characteristics.
Table 2: Critical Electrospinning Parameters for ILF-Loaded Nanofibers
| Parameter Category | Specific Parameters | Optimal Range | Impact on Fiber Morphology |
|---|---|---|---|
| Solution Properties | Polymer concentration | 8-15% w/v (varies by polymer) | Higher concentration increases fiber diameter [4] [3] |
| Viscosity | 100-2000 cP | Too low: bead formation; too high: difficult ejection [4] [2] | |
| Conductivity | Medium to high | Higher conductivity produces smaller diameters [4] | |
| Surface tension | 30-50 mN/m | Affects Taylor cone stability [2] | |
| Processing Conditions | Applied voltage | 10-30 kV | Higher voltage facilitates thinner fibers [3] [8] |
| Flow rate | 0.5-2 mL/h | Lower rate produces smaller diameters [3] [9] | |
| Tip-to-collector distance | 10-20 cm | Affects solvent evaporation [3] | |
| Collector type | Flat, rotary, aligned | Controls fiber alignment [9] | |
| Environmental Factors | Temperature | 20-30°C | Higher temperature decreases viscosity [4] |
| Humidity | 40-60% | High humidity may cause pores [4] |
This protocol describes the preparation of ILF-loaded CSPA nanofibers using a conventional single-needle electrospinning apparatus, adapted from established methods for similar bioactive compounds [9] [7].
Materials and Equipment:
Step-by-Step Procedure:
Solution Preparation:
Electrospinning Setup:
Electrospinning Process:
Post-Processing:
For enhanced control over ILF release kinetics, coaxial electrospinning enables the fabrication of core-shell fiber structures where ILF is contained within the protective core layer, surrounded by a polymer shell [4] [8].
Materials and Equipment:
Step-by-Step Procedure:
Core Solution Preparation:
Shell Solution Preparation:
Coaxial Electrospinning Setup:
Electrospinning Process:
Characterization of Core-Shell Structure:
Comprehensive characterization of ILF-loaded nanofibers is essential to confirm target morphology, successful drug incorporation, and appropriate physical properties for drug delivery applications.
Scanning Electron Microscopy (SEM) Analysis:
Fiber Diameter Distribution Analysis:
FTIR Spectroscopy:
X-ray Diffraction (XRD):
Thermal Analysis (DSC/TGA):
Table 3: Characterization Techniques for ILF-Loaded Nanofibers
| Characterization Method | Key Parameters Assessed | Expected Outcomes for ILF Systems |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Fiber morphology, diameter, surface features | Uniform, bead-free fibers; 150-400 nm diameter [7] |
| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical interactions, molecular structure | Preservation of ILF structure; hydrogen bonding with polymer |
| X-ray Diffraction (XRD) | Crystallinity/amorphous state | Dispersion of ILF in amorphous form within polymer matrix [7] |
| Differential Scanning Calorimetry (DSC) | Thermal transitions, compatibility | Absence of ILF melting peak indicating molecular dispersion |
| Thermogravimetric Analysis (TGA) | Thermal stability, composition | Decomposition profile confirming thermal stability |
| Swelling Studies | Hydration capacity, porosity | High swelling ratio (≥200%) for rapid hydration [7] |
The therapeutic efficacy of ILF-loaded nanofibers depends on both controlled release behavior and retention of biological activity post-electrospinning.
In Vitro Release Studies:
Antioxidant Activity Assessment (DPPH Assay):
Antibacterial Evaluation:
Cytocompatibility and Anticancer Assessment:
The development of ILF-loaded electrospun nanofibers holds significant promise for multiple therapeutic applications, particularly in dermatological formulations and tissue engineering scaffolds. Based on ILF's documented mechanism of action involving protection against UVB-induced photodamage through mitochondrial protection and NLRP3 inflammasome blockade [6], the primary application appears to be in advanced skin care products and photodamage treatment systems. The electrospun fiber platform provides optimal characteristics for topical application, including high surface area for contact with skin, tunable porosity that can control moisture exchange, and the ability to conform to skin topography.
For wound healing applications, the combination of ILF's anti-inflammatory properties with the inherent wound management capabilities of polymers like CHS and PVA creates a multifunctional therapeutic system. These nanofiber mats can serve as protective barriers while simultaneously delivering active compounds that reduce inflammation and oxidative stress at the wound site [7]. The demonstrated antibacterial properties of similar flavonoid-loaded systems further support this application potential, particularly for preventing infection in chronic wounds [7].
Future development directions should explore scaling-up methodologies such as needleless electrospinning or multi-jet systems to transition from laboratory-scale production to clinically relevant manufacturing [4]. Additionally, the incorporation of stimuli-responsive polymers could enable triggered ILF release in response to specific physiological conditions such as pH changes or enzyme activity at disease sites. The combination of ILF with other complementary active compounds in multilayer or core-shell fiber configurations could further enhance therapeutic efficacy through synergistic effects and sequential release profiles.
These application notes and protocols provide a comprehensive framework for the development, optimization, and characterization of this compound-loaded electrospun nanofibers for advanced drug delivery. The systematic approach to polymer selection, solution preparation, parameter optimization, and biological evaluation enables researchers to create effective ILF delivery systems with tailored release characteristics. The versatility of the electrospinning platform allows for adaptation to specific therapeutic requirements, while the documented biological activities of ILF support its potential in treating photodamage, inflammation, and oxidative stress-related conditions. Through careful implementation of these protocols, researchers can leverage the advantages of nanofiber-based delivery to overcome formulation challenges associated with ILF and similar bioactive flavonoid compounds.
Core-shell nanofibers represent an advanced class of materials where a distinct core structure is surrounded by a shell layer, each capable of carrying different active compounds and fulfilling separate functions. This architecture is particularly advantageous for drug delivery and wound healing applications, as it allows for separate compartments with independent functionality, adapted release profiles of bioactive agents, and better moisture management compared to single-compartment nanofibers [1]. The core can be loaded with therapeutic agents, protecting them from degradation, while the shell can act as a controlled release barrier and provide mechanical stability [2]. While electrospinning with co-axial needles is a dominant technique, recent advancements also include novel methods like co-axial airbrushing for direct deposition on wound sites [3].
Although current search results do not provide specific studies on this compound, the core-shell nanofiber system is highly suitable for encapsulating a wide range of bioactive molecules, including flavonoids like this compound. Its potential integration can be hypothesized based on successful loadings of other compounds:
This protocol outlines the detailed methodology for fabricating core-shell nanofibers using coaxial electrospinning, based on established procedures from recent literature [4] [5] [6]. The workflow is summarized in the diagram below.
Table 1: Key Processing Parameters and Their Effects on Fiber Morphology
| Parameter | Typical Range | Effect on Fiber Morphology | Citation |
|---|---|---|---|
| Flow Rate Ratio (Core:Shell) | 1:3 | Higher core rate may lead to bead formation; lower rate may result in discontinuous core. | [6] |
| Applied Voltage | 16-20 kV | Too low voltage: insufficient jet initiation. Too high: instability and splashing. | [6] |
| Working Distance | 10-15 cm | Affects solvent evaporation and fiber stretching. | [3] |
| Polymer Concentration | 8-14% (w/v) | Lower concentration: bead defects. Higher concentration: increased fiber diameter. | [6] |
Table 2: Exemplary Mechanical and Physical Properties of Core-Shell Nanofibers
| Property | PCL/Col Nanofibers | PCL/PVA Nanofibers | Measurement Method | Citation |
|---|---|---|---|---|
| Structural Stability in Water | High (Good core coverage) | Low (Unstable in aqueous medium) | Degradation study in PBS | [6] |
| Hydrophilicity | Improved with CEFFE/HA | N/A | Water contact angle | [5] |
| Mechanical Strength | Maintained with CEFFE/HA | Slightly reduced with nZnO | Tensile test | [5] |
| Sustained Release Capability | Up to 14 days demonstrated for drugs | N/A | In vitro release study | [4] |
Core-shell nanofibers fabricated via coaxial electrospinning present a robust and versatile platform for the controlled delivery of bioactive compounds. While the integration of this compound into this system shows significant potential based on the success with other therapeutic agents, its specific loading efficiency, release profile, and biological activity would require empirical validation. This protocol provides a foundational framework that researchers can adapt and refine for developing this compound-loaded core-shell nanofibers for advanced drug delivery and wound healing applications.
Isolicoflavonol is a natural compound belonging to the flavonoid family. Research on similar flavonoids shows they can modulate key cellular signaling pathways critical in cancer, inflammation, and neurodegeneration [1]. When planning your studies, consider the following key points:
Here is a detailed protocol for evaluating this compound effects in cancer cell lines.
This is a common method to determine IC₅₀ values [2].
To investigate the mechanism of action, analyze key pathways after treatment with this compound near the IC₅₀.
After establishing your dose-response curve, you can summarize the data in a table. The values below are hypothetical examples for illustration.
Table 1: Hypothetical Dose-Response of this compound in Cancer Cell Lines
| Cell Line | Culture Model | IC₅₀ (μM), 48h | Key Pathway Affected (from Western Blot) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 2D Monolayer | ~45.0 | Downregulation of p-Akt |
| MCF-7 (Breast Cancer) | 3D Spheroid | ~125.0 | Minor change in p-Akt |
| PC-3 (Prostate Cancer) | 2D Monolayer | ~28.5 | Upregulation of p-p38 |
Interpretation Guide:
The choice of extraction method involves trade-offs between efficiency, cost, time, and the risk of degrading thermolabile compounds like some isoflavonoids [1]. The table below summarizes the key characteristics of common techniques:
| Method | Principle | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Maceration [2] | Soaking solid material in solvent at room temperature. | Simple, low equipment cost, mild conditions. | Long extraction time, low efficiency. | Thermolabile compounds; initial, simple extractions. |
| Percolation [2] | Continuous flow of fresh solvent through solid material. | More efficient than maceration. | Can use more solvent than maceration. | A more exhaustive version of maceration. |
| Soxhlet Extraction [1] | Continuous cycling of distilled solvent through sample. | High efficiency, no filtration needed. | High temperature, high solvent use, risk of thermal degradation. | Exhaustive extraction of stable compounds. |
| Ultrasound-Assisted Extraction (UAE) [3] | Uses ultrasonic waves to disrupt cell walls. | Faster than maceration, higher yields, moderate temperature. | Scaling up can be challenging. | Improving the efficiency of solvent extraction. |
| Microwave-Assisted Extraction (MAE) [1] [3] | Heats material internally via microwave energy. | Very fast, low solvent consumption, high yield. | Risk of localized overheating. | Rapid, efficient extraction; often requires optimization. |
| Supercritical Fluid Extraction (SFE) [1] [3] | Uses supercritical fluids (e.g., CO₂) as solvent. | High selectivity, low solvent residue, tunable. | High equipment cost, high pressure required. | High-value compounds; green chemistry applications. |
After a crude extract is obtained, the following steps are typically used to isolate pure compounds [3]. This process can be visualized as a workflow:
The key techniques involved in this workflow include:
Here are answers to potential FAQs researchers might have:
Q: My extraction yield is lower than expected. What could be the cause?
Q: How can I prevent the degradation of this compound during extraction?
Q: My extract is too complex with many impurities. How can I clean it up?
Since specific data on this compound is limited, I suggest you:
The supplier explicitly states that isolicoflavonol requires protection from light during transportation and storage [1]. The following table summarizes the key handling parameters:
| Handling Aspect | Recommended Protocol |
|---|---|
| Light Exposure | Protect from light (avoid light exposure) [1]. |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1]. |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [1]. |
| Solubility (DMSO) | 100 mg/mL (282.21 mM) [1]. |
Understanding the properties of this compound and its class of compounds provides the rationale for these handling protocols.
This experiment is critical to assess a compound's potential for light absorption and photoreactivity [3] [4].
The experimental workflow for photosafety assessment can be visualized as follows:
If UV-Vis analysis suggests photoreactivity, this validated in vitro assay is the standard next step for photosafety evaluation [3] [4].
Understanding these core concepts is crucial for designing stability studies and troubleshooting issues.
Since data on Isolicoflavonol is not available, you will need to establish its stability profile experimentally. The following workflow outlines a systematic approach.
Forced degradation studies help you understand the intrinsic stability of this compound by subjecting it to harsh conditions. The goal is to achieve about 5-20% degradation [3].
Formal studies determine the shelf-life under proposed storage conditions [1].
| Study Type | Temperature | Relative Humidity | Typical Duration | Purpose |
|---|---|---|---|---|
| Long-Term | 25°C ± 2°C | 60% ± 5% | 0, 3, 6, 9, 12, 24 months | Simulates actual storage conditions; defines shelf life. |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 0, 6, 9, 12 months | Bridges data between long-term and accelerated conditions. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 0, 1, 2, 3, 6 months | Predicts stability and potential degradation over a shorter period. |
In the absence of specific data, follow these conservative, general practices for sensitive compounds:
Research on similar compounds can offer valuable clues:
Use this flowchart to diagnose and address stability problems you may encounter.
Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended use, ensuring that test results are reliable, consistent, and accurate [1] [2].
For a new compound like isolicoflavonol, validation is a regulatory requirement [1] [2]. It confirms that your method can accurately measure the compound's identity, strength, purity, and potency, which is fundamental for research credibility, regulatory submissions, and ultimately, patient safety [1] [2].
The International Council for Harmonisation (ICH) guideline Q2(R1) defines the standard validation parameters [1] [2] [3]. The specific tests you need to perform depend on the method's purpose (e.g., identification, assay, impurity testing).
The table below summarizes the ICH requirements for different types of analytical procedures [2] [3] [4]:
| Validation Characteristic | Definition | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of results to the true value [2]. | Recovery of 98-102% for the assay of an active ingredient [4]. |
| Precision | Degree of scatter in results under normal conditions [2]. | RSD ≤ 1-2% for repeatability of an assay [4]. |
| Repeatability | Precision under the same conditions over a short time [2]. | - |
| Intermediate Precision | Precision within one lab (different days, analysts, equipment) [2]. | RSD ≤ 2% between operators and instruments [4]. |
| Specificity | Ability to measure the analyte clearly in the presence of other components [2] [3]. | No interference from placebo, impurities, or degradants [4]. |
| Linearity | Ability to obtain results proportional to analyte concentration [2]. | Correlation coefficient (r²) ≥ 0.999 for assay [4]. |
| Range | Interval between upper and lower analyte levels where linearity, accuracy, and precision are demonstrated [2]. | Derived from linearity studies, e.g., 80-120% of test concentration for assay [4]. |
| Detection Limit (LOD) | Lowest amount of analyte that can be detected [2]. | Signal-to-noise ratio of 3:1 [4]. |
| Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantified with accuracy and precision [2]. | Signal-to-noise ratio of 10:1 [4]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [2]. | Method meets system suitability and accuracy/precision criteria despite variations [4]. |
Here are detailed experimental protocols for core validation parameters, which can be adapted for an this compound method, typically using HPLC-UV.
This protocol evaluates if the method produces a proportional response across a specified range of concentrations [4].
Procedure:
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999 for an assay method. The y-intercept should be minimal (e.g., ≤ 2% of the target response) [4].
This test confirms that the method yields results close to the true value [4].
Procedure:
Acceptance Criteria: The mean recovery at each level should be between 98% and 102%, with a relative standard deviation (RSD) of typically ≤ 2.0% [4].
Precision ensures the method produces consistent results [2] [4].
Procedure for Repeatability:
Procedure for Intermediate Precision:
Acceptance Criteria: The RSD for the assay results from all samples should be ≤ 2.0% [4].
The following diagram illustrates the workflow and relationships for establishing method precision:
| Problem | Potential Causes | Solution |
|---|---|---|
| Poor Accuracy (Low Recovery) | Incomplete extraction, analyte degradation, interference from matrix [2]. | Optimize extraction (time, solvent), verify standard purity, check specificity against placebo. |
| Poor Precision (High RSD) | Inconsistent sample preparation, instrumental fluctuations, method not robust [2]. | Standardize and control preparation steps, ensure instrument stability (SST), test method robustness. |
| Non-Linear Calibration Curve | Saturation of detector, incorrect wavelength, chemical interactions [3]. | Ensure concentrations are within detector's linear range, confirm optimal wavelength, check for stability of solutions in the range. |
| Insufficient Specificity | Analytes co-elute, interference from impurities or excipients [2] [3]. | Optimize chromatographic conditions (mobile phase, gradient, column) to improve resolution. |
| Failed System Suitability | Chromatographic system not optimized, column degraded, incorrect parameters [2]. | Check column performance, prepare fresh mobile phase, verify system suitability parameters (e.g., tailing factor, plate count) before validation runs [4]. |
A method's validation status is not permanent. Revalidation is necessary when changes occur that may impact the method's performance [1] [2]. The flowchart below outlines this lifecycle management logic:
Isoflavonoids' solubility is governed by the principle of "like dissolves like." Their structure contains both polar (glycosyl groups) and non-polar (aglycone rings) regions, but they are generally more soluble in polar solvents [1] [2].
Polarity and Dielectric Constant of Common Extraction Solvents
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ) | Polarity Category | Suitability for Isoflavonoids |
|---|---|---|---|---|
| Water | 80.10 | 1.87 D | Polar Protic | Good for glycosides (polar conjugates) |
| Methanol | 32.70 | 2.47 D | Polar Protic | Excellent, widely used (e.g., 80% aqueous) [1] |
| Acetonitrile | 37.50 (est.) | ~3.92 D | Polar Aprotic | Excellent; 58% aqueous solution was most effective [3] |
| Acetone | 20.70 | 2.88 D | Polar Aprotic | Good, commonly used [1] |
| Ethyl Acetate | 6.02 | 1.78 D | Non-Polar | Moderate; used for fractionation [1] |
| Chloroform | 4.81 | 1.15 D | Non-Polar | Low; used for defatting or specific fractionation [1] [2] |
| Hexane | 1.88 | ~0.08 D | Non-Polar | Very low; unsuitable for polar isoflavonoids [1] |
Research on soybean isoflavones found that solvents with higher polarity extracted significantly higher total amounts [3]. A study directly compared solvent systems and concluded that 58% aqueous acetonitrile (a high-polarity solvent) without acid was the most effective for extracting a broad range of isoflavones [3].
Here are solutions to common problems encountered during isoflavonoid extraction:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Extraction Yield | Solvent polarity is too low, incorrect solvent-to-sample ratio, or insufficient extraction time. | Increase solvent polarity (e.g., use 70-80% aqueous methanol or acetonitrile). Optimize ratio and time; for maceration, 2 hours or more may be needed [3] [1]. |
| Degradation of Labile Isoflavonoids | Use of high temperature or acidified solvents, leading to decarboxylation or de-esterification. | Use milder techniques (e.g., maceration at room temperature, Negative Pressure Cavitation Extraction). Avoid acidification unless specifically targeting aglycones [3] [1]. |
| Co-extraction of Non-Target Compounds | Solvent is too non-polar, extracting fats and waxes, or lacks selectivity. | Pre-defat samples with hexane or chloroform. Use a two-phase solvent system (e.g., n-butanol/water) for cleaner extraction [1]. |
| Inconsistent HPLC Results | Hydrolysis of conjugates during extraction alters the native isoflavone profile, or HPLC mobile phase is not optimized. | For profile analysis, use mild, non-acidic conditions. For total aglycone quantification, ensure complete acid hydrolysis and use a validated HPLC method [1] [4] [5]. |
This conventional method is ideal for extracting isoflavonoids in their natural forms with minimal degradation [1].
This method converts all conjugated forms into their aglycones, simplifying quantification [4] [5].
Use this to purify extracts before HPLC to remove interfering compounds and extend column life [5].
Until compound-specific data for isolicoflavonol becomes available, the following general principles for handling sensitive natural products can form the basis of your protocols.
| Aspect | Recommendation & Rationale |
|---|---|
| Storage Temperature | -20°C or -80°C for long-term storage. Low temperatures dramatically slow down enzymatic and chemical degradation processes. |
| Solvent | Dissolve in DMSO or ethanol. Aqueous solutions are highly prone to hydrolysis and microbial growth. Using a pure, anhydrous solvent minimizes these risks [1]. |
| Light Exposure | Protect from light, especially UV. Flavonoids and isoflavonoids contain chromophores that make them highly susceptible to photodegradation. Use amber vials and minimize light exposure during handling. |
| Oxidation | Use an inert atmosphere (e.g., N₂) and antioxidants. The phenolic structure of isoflavonoids is vulnerable to oxidation, which can be mitigated by replacing headspace oxygen and adding antioxidants like BHT where compatible. |
| pH Control | Maintain a stable, neutral pH. Strongly acidic or basic conditions can accelerate the hydrolysis of glycosidic bonds and other structural rearrangements in flavonoids. |
Q1: What are the primary factors that cause this compound degradation? Based on the known instability of similar isoflavonoids, the key factors are:
Q2: What is the recommended protocol for preparing a stable stock solution of this compound?
Q3: How can I monitor the stability of this compound in my experiments? You should implement regular quality control checks using analytical methods. The most common approach is High-Performance Liquid Chromatography (HPLC), which is frequently used for isoflavonoid analysis [1].
The experimental workflow for preparing and verifying a stable stock solution can be summarized as follows:
To build a more comprehensive knowledge base for your users, I suggest these approaches:
Q1: What are the common causes of low yield during isoflavonoid purification? Low yields can often be traced to incomplete extraction, inefficient transfer during solid-phase extraction (SPE), or significant loss of material during the crystallization process, as not all compound will recover from solution [1].
Q2: How can I improve the separation resolution of my target compound from impurities using HPLC? Optimizing the mobile phase is key. Using solvent modifiers like 0.1% trifluoroacetic acid (TFA) can improve peak shape [2]. Ensure your gradient elution program is properly calibrated to the polarity of your target compound and closely eluting impurities [2].
Q3: My compound is not crystallizing during recrystallization. What can I do? First, ensure you did not use too much solvent. You can reheat the solution to boil off excess solvent and cool it again [1]. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound [1].
Q4: How do I select the best solvent system for recrystallization? The ideal solvent should have high solubility for your compound at high temperatures and low solubility at room temperature and below [1]. It should also have a boiling point below the melting point of your compound to prevent oiling out [1]. If a single solvent is not effective, a solvent pair (e.g., water-ethanol, ethyl acetate-hexane) can be used [1].
Q5: Why is sample clean-up important before HPLC analysis, and what is an effective method? Plant extracts contain co-extractants that can interfere with analysis and damage the HPLC column. Solid-Phase Extraction (SPE) using a divinylbenzene-polymer sorbent is effective as it is stable across a wide pH range and offers high recovery of isoflavonoids without requiring a neutralization step after acid hydrolysis [2].
| Potential Cause | Diagnostic Steps | Corrective Action |
|---|---|---|
| Rapid Cooling | Observe crystal formation; small crystals indicate fast nucleation. | Allow the solution to cool slowly to room temperature undisturbed before placing it on ice [1]. |
| Impurities with Similar Solubility | Check HPLC/PDA peak purity; presence of shoulders or extra peaks indicates co-crystallization [3]. | Perform a hot filtration to remove insoluble impurities before cooling [1]. Switch to a different solvent or solvent pair where the impurity is highly soluble [1]. |
| Insufficient Washing | Review protocol for a cold solvent wash step post-filtration. | After vacuum filtration, rinse crystals with a small amount of fresh, cold solvent to dissolve surface impurities [1]. |
| Potential Cause | Diagnostic Steps | Corrective Action |
|---|---|---|
| Column Degradation | Check system pressure against baseline; observe peak shape for all compounds. | Replace or regenerate the HPLC column. Use a guard column to protect the analytical column. |
| Suboptimal Mobile Phase pH | Check the pKa of your analyte; small pH changes can greatly impact ionization and retention. | Use mobile phase additives like TFA (0.1%) to control pH and suppress silanol activity for better peak shape [2]. |
| Inadequate Gradient Profile | Review the elution order and resolution of all peaks in a standard mixture. | Re-optimize the gradient elution program (e.g., acetonitrile-water with TFA) to improve separation [2]. |
This protocol is adapted from standard laboratory practices [1].
Solvent Selection:
Dissolving the Sample:
Crystallization:
Isolation and Drying:
This method is based on protocols for cleaning up plant extracts prior to HPLC analysis of isoflavonoids [2].
SPE Cartridge Conditioning:
Sample Loading:
Washing:
Elution:
The following diagrams outline the logical workflow for the purification processes described in the protocols.
Recrystallization Troubleshooting Workflow
SPE Clean-up Workflow for HPLC Analysis
I hope this technical support center provides a solid foundation for your team's purification work. The principles and protocols here, while based on general isoflavonoid chemistry, are directly applicable to tackling the challenges of isolicoflavonol purification.
For a compound such as isolicoflavonol, which has a high molecular weight and significant lipophilicity (LogP ~4.15) [1], its low water solubility is a major formulation challenge. The following table summarizes established techniques that can be explored.
| Technique Category | Specific Methods | Key Principle | Considerations for Application |
|---|---|---|---|
| Physical Modification | Nanonization/Nanomilling [2] [3], Micronization [4], Supercritical Fluid Process (e.g., PCA) [5] | Increases surface area-to-volume ratio to enhance dissolution rate [2]. | Nanomilling is scalable but requires stabilizers to prevent particle aggregation [2]. |
| Modification of Crystal Habit | Polymorphs, Amorphous Solid Dispersions (ASD) [2] | Uses higher-energy, non-crystalline forms with greater solubility than crystalline forms [4]. | Amorphous forms are thermodynamically unstable and may recrystallize; requires stabilizers [2]. |
| Complexation | Cyclodextrins (e.g., β-Cyclodextrin, HP-β-CD) [4] | Forms water-soluble inclusion complexes by hosting drug molecules in a hydrophobic cavity [4]. | Dependent on size compatibility between drug molecule and cyclodextrin cavity [4]. |
| Solubilization by Surfactants | Micelles, Microemulsions, Self-Emulsifying Drug Delivery Systems (SEDDS) [2] | Encapsulates drug within surfactant micelles or emulsion droplets [4]. | Biocompatibility of surfactants is critical; high concentrations may cause irritation [6]. |
| Chemical Modification | Salt Formation [6] | Converts ionizable drugs into salt forms with higher aqueous solubility. | Only applicable to ionizable compounds [6]. |
| Cosolvency | Use of water-miscible solvents (e.g., PEG 400, Ethanol, Glycerin) [6] | Improves drug solubility by altering polarity of the solvent medium. | May cause drug precipitation upon dilution in biological fluids. |
The workflow below illustrates a strategic approach to selecting the appropriate technique based on the compound's properties.
Here are answers to common questions researchers face when working with poorly soluble compounds like this compound.
What are the first steps in formulating a new, poorly soluble compound like this compound? Begin with a thorough characterization of the compound's physicochemical properties, including its pKa (if ionizable), log P, melting point, and solid-state form (polymorphs) [6]. This data is essential for selecting the most appropriate technique. For instance, salt formation is only viable for ionizable compounds, and the stability of an amorphous dispersion depends on the glass transition temperature [6].
Which technique is most likely to succeed for a neutral, high-logP molecule? For a neutral molecule like this compound, particle size reduction (nanonization) and amorphous solid dispersions are often the most powerful and widely applicable approaches [2]. The supercritical fluid-based precipitation process is another excellent "green" alternative that can produce nano/microparticles without altering chemical integrity [5].
How can I stabilize a nanosuspension to prevent particle growth? The stability of nanosuspensions is a common challenge. It is critical to select the right stabilizers, which are typically polymers (e.g., HPMC, PVP) and/or surfactants (e.g., polysorbates, poloxamers) [2]. These stabilizers adsorb onto the particle surface, creating a steric or electrostatic barrier that prevents aggregation and Ostwald ripening (the growth of larger particles at the expense of smaller ones) [2].
A solid dispersion of my compound is recrystallizing during storage. What can I do? Recrystallization indicates physical instability. To mitigate this:
Are there any specific formulation suggestions for in vivo studies on this compound?
While specific protocols for this compound are not published, general guidance for in vivo administration of poorly soluble compounds can be adapted. For preliminary animal studies, a simple and rapid approach is to use a co-solvent system. One referenced suggestion is a mixture of DMSO, Tween 80, and Saline in a ratio of 10:5:85 [1]. Another option is a suspension in 0.5% Carboxymethylcellulose sodium (CMC-Na) [1]. Note: All in vivo formulations must be validated for stability, tolerability, and bioavailability.
Given the lack of direct data on this compound, your next steps would involve experimental investigation:
| Question | Evidence-Based Answer & Key Parameters | Related Bioactivity & Experimental Notes |
|---|
| What is the core mechanism of Isolicoflavonol (ILF) against UVB photodamage? | Protects mitochondria and blocks NLRP3 inflammasome activation [1].
Key Observed Effects:
The following diagram illustrates the protective mechanism of this compound (ILF) against UVB-induced photodamage, as identified in the current research.
The table below summarizes the mechanisms of action and key experimental findings for Isolicoflavonol and other relevant compounds based on current literature.
| Compound | Primary Mechanism of Action | Key Molecular Targets / Pathways | Reported Experimental Models | Key Quantitative Findings |
|---|---|---|---|---|
| This compound (ILF) [1] [2] | Inhibits NLRP3 inflammasome activation via Nrf2 signaling boost. | NLRP3, ASC, Caspase-1, GSDMD, Nrf2, ARE genes [1]. | In vitro macrophages; In vivo mouse model (CCl4-induced acute liver injury) [1]. | Dose-dependent ↓ LDH release & IL-1β; ↓ ASC speck formation; ↑ Nrf2 nuclear translocation; ameliorated liver injury in vivo [1]. |
| Biochanin A (BA) [3] [4] [5] | Multi-targeted: SIRT-1 modulation, pro-apoptotic in cancer, estrogenic activity. | SIRT-1, UCP2/UCP3, insulin signaling pathway (Akt, GS3Kβ), BCL2, MYC, RUNX1, Caspase-7, PARP1 [4] [5]. | In vitro L6 skeletal muscle cells, MIN-6 pancreatic β-cells, U937 & THP-1 AML cell lines [4] [5]. | In AML: ↓ cell viability (≥50μM in THP-1; ≥100μM in U937); induced apoptosis [4]. Against statin toxicity: ↑ cell viability; reversed atorvastatin-induced ↓ glucose uptake [5]. |
| Daidzein [6] [7] | Antioxidant, anti-inflammatory, phytoestrogen (ER modulation). | Estrogen Receptors (ERα/ERβ), antioxidant response elements, inflammatory mediators [6]. | Various cancer, osteoporosis, cardiovascular, and neurodegenerative disease models (as per review) [6]. | Reviewed potential in chronic diseases; noted to inhibit cancer cell proliferation, improve bone density, and reduce oxidative stress [6]. |
| General Isoflavones [8] | Selective Estrogen Receptor Modulators (SERMs). | Estrogen Receptors (ERβ affinity > ERα), PPARα/γ, tyrosine kinase [8]. | Clinical and pre-clinal studies (as per review) [8]. | In clinical trials: ↓ LDL cholesterol by ~8%; attenuated bone loss in postmenopausal women [8]. |
For researchers looking to replicate or build upon these studies, here is a detailed methodology for a key experiment on this compound and the common assessment methods used across studies.
1. This compound (ILF) on NLRP3 Inflammasome in Macrophages [1]
2. Common Functional Assessments in Isoflavone Research
The following diagrams illustrate the core mechanisms of action for this compound and Biochanin A, based on the data from the search results.
The experimental data highlights several points crucial for drug development:
| Compound Name | Inhibition Type | Ki Value | Experimental Model & Substrate |
|---|---|---|---|
| Isolicoflavonol | Reversible, Mixed | < 1.0 μM | hCES2A-mediated FD hydrolysis [1] [2] [3] |
| Licochalcone A | Reversible, Mixed | < 1.0 μM | hCES2A-mediated FD hydrolysis [1] [2] |
| Licochalcone C | Reversible, Mixed | < 1.0 μM | hCES2A-mediated FD hydrolysis [1] [2] |
| Licochalcone D | Reversible, Mixed | < 1.0 μM | hCES2A-mediated FD hydrolysis [1] [2] |
| Gancaonin I | Moderate Inhibition | IC₅₀ = 1.72 μM [4] | hCES2A-mediated FD hydrolysis [4] |
| Isoliquiritigenin | Moderate Inhibition | Not fully quantified | hCES2A inhibition assays [1] [2] |
The Ki value for this compound was determined through a series of rigorous experiments. The core methodology is outlined below.
This protocol is adapted from the research by Song et al. [2].
For a comprehensive comparison, it's helpful to understand the difference between Ki and IC₅₀:
The following diagram illustrates the proposed therapeutic role of hCES2A inhibitors like this compound.
| Compound / Formulation | Experimental Model | Key Efficacy Findings & Quantitative Data | Primary Proposed Mechanism(s) |
|---|---|---|---|
| Isolicoflavonol (ILF) [1] | Mouse skin; Macrophages | Reduced skin injury and inflammation; decreased cell death, ROS, and mitochondrial dysfunction. [1] | Protection of mitochondria; inhibition of NLRP3 inflammasome activation. [1] |
| Trehalose-loaded liposomes [2] | Human keratinocytes (HaCaT) | Most efficacious in reducing CPD, 8OHdG, and Protein Carbonylation vs. comparators (all P<0.001). [2] | Reduction of UVB-induced DNA damage (CPD, 8OHdG) and protein carbonylation. [2] |
| Retinol (ROL) + Retinyl Palmitate (RPalm) Combination [3] | Human keratinocytes (HaCaT); Reconstructed human epidermis | Synergistically reduced inflammation and apoptosis; promoted collagen synthesis and DNA damage repair. [3] | Activation of RARβ, triggering ATM-CHK2-p53 pathway and Homologous Recombination (HR) repair. [3] |
| L-Carnosine [2] | Human keratinocytes (HaCaT) | Reduced levels of CPD, 8OHdG, and Protein Carbonylation (less efficacious than trehalose-liposomes). [2] | Antioxidant and cytoprotective effects. [2] |
| L-(+)-Ergothioneine [2] | Human keratinocytes (HaCaT) | Reduced levels of CPD, 8OHdG, and Protein Carbonylation (less efficacious than trehalose-liposomes). [2] | Antioxidant and cytoprotective effects. [2] |
| L-Ascorbic Acid (Vitamin C) [2] | Human keratinocytes (HaCaT) | Reduced levels of CPD, 8OHdG, and Protein Carbonylation (less efficacious than trehalose-liposomes). [2] | Antioxidant and cytoprotective effects. [2] |
| DL-α-Tocopherol (Vitamin E) [2] | Human keratinocytes (HaCaT) | Reduced levels of CPD, 8OHdG, and Protein Carbonylation (less efficacious than trehalose-liposomes). [2] | Antioxidant and cytoprotective effects. [2] |
To support the data in the table and ensure reproducibility, here is a detailed breakdown of the key experimental methodologies.
The research indicates that this compound's efficacy stems from targeting key cellular events in the UVB damage response. The pathway below illustrates this proposed mechanism.
The current evidence positions this compound as a compelling candidate for further research, with a few key considerations:
For your research, the most relevant comparative insight is that while many compounds offer protection, they do so through diverse mechanisms. This compound represents a targeted anti-inflammatory and mitochondrial-protective strategy.
The most detailed information on this compound comes from a 2024 study that investigated its effects in vitro and in a mouse model of acute liver injury [1].
The diagram below illustrates this mechanism and the experimental workflow used to validate it.
While a direct comparison with ILF is not available, a 2016 head-to-head study provides a valuable benchmark. It compared eight natural products (NPs) against prednisolone (a steroid drug) across multiple in vitro assays representing different inflammatory pathways [2].
The table below summarizes the findings, which can serve as a reference for the performance of other well-studied compounds.
| Natural Product | Performance Profile & Key Findings [2] |
|---|---|
| Curcumin | Identified as a top performer. Effectively reduced TNF-α, IL-6, and IL-8. Proposed as a potential alternative to prednisolone. |
| Berberine Chloride | Identified as a top performer. Effectively reduced TNF-α, IL-6, and IL-8. Proposed as a potential alternative to prednisolone. |
| Epigallocatechin Gallate (EGCG) | Identified as a top performer. Effectively reduced TNF-α, IL-6, and IL-8. Proposed as a potential alternative to prednisolone. |
| Pterostilbene | Showed moderate effects, particularly on platelet activation. |
| Apocynin | Showed moderate effects, particularly on ROS production. |
| Paeonol | Showed moderate effects. |
| Pravastatin | Showed minor effects in the tested assays. |
| Apocynin Ester | Showed minor effects in the tested assays. |
Experimental Protocols from the Comparison Study [2]:
The current data places this compound as a promising compound with a well-defined mechanism targeting the Nrf2/NLRP3 axis. However, to objectively compare it with established candidates like curcumin or berberine, several steps are needed:
The table below summarizes the key data available for Isolicoflavonol (ILF) from recent studies.
| Aspect | Available Data on this compound |
|---|---|
| Primary Activity | Protection against UVB-induced skin photodamage [1] [2]. |
| Mechanism of Action | Reduces cell death, ROS production, and mitochondrial dysfunction; blocks NLRP3 inflammasome activation [1] [2]. |
| Experimental Models | In vivo mouse model of UVB-induced photodamage; in vitro macrophage cell model [1] [2]. |
| Key Experimental Findings | ILF treatment reduced skin injury and inflammation in mouse skin and decreased inflammatory markers in cells [1] [2]. |
| Physicochemical Properties | Molecular Formula: C20H18O6; Molecular Weight: 354.35; LogP: 4.15; CAS: 94805-83-1 [3]. |
| Solubility | Soluble in DMSO (100 mg/mL) [3]. |
| Other Reported Activity | Reversible, mixed inhibition of human carboxylesterase 2A (hCES2A) with Ki < 1.0 μM [3]. |
For researchers looking to validate or build upon the known activities of this compound, here are the core methodologies from the key study on its photoprotective effects:
Since direct data on synergy is unavailable, here are research strategies to explore this area:
The following diagram illustrates the mechanism of action of this compound against UVB-induced photodamage, as identified in current research, which can serve as a starting point for synergy studies.
To advance the understanding of this compound's potential in combination therapies:
The table below summarizes the available experimental data on this compound's cytotoxicity and cellular effects.
| Aspect | Experimental Findings on this compound |
|---|---|
| General Cytotoxicity | No significant cytotoxic effect on macrophages was observed at tested concentrations [1]. |
| Cell Type Tested | Macrophages (immune cells) [1]. |
| Key Molecular Mechanism | Inhibits NLRP3 inflammasome activation by boosting the Nrf2 signaling pathway. Reduces pyroptosis (a form of inflammatory cell death) and Gasdermin D formation [1]. |
| Experimental Model | In vitro (macrophages) and in vivo (mouse model of carbon tetrachloride-induced acute liver injury) [1]. |
| Therapeutic Implication | Ameliorates acute liver injury by reducing inflammation, positioning it as a potential anti-inflammatory therapeutic agent [1]. |
The study on this compound used standard methodologies to assess its cellular effects. Below are the protocols for the key experiments cited.
The research employed multiple techniques to evaluate cell health and death [1]:
For context, the field uses several well-established assays to profile compound cytotoxicity, which can be used for future comparative studies:
The following diagrams illustrate the key signaling pathway and experimental workflow involved in assessing this compound's activity.
The current evidence suggests that This compound is not broadly cytotoxic to healthy cells at concentrations that exert its anti-inflammatory effects. Its primary mechanism involves a targeted inhibition of the NLRP3 inflammasome, a specific pathway driving inflammatory cell death [1].
However, a comprehensive cytotoxicity profile comparison with other flavonoid compounds or drugs is not yet available. Key information is missing from the existing research, including:
To advance the understanding of this compound's therapeutic potential, future studies should include standardized cytotoxicity assays like the MTT test on a broader range of cell lines to build a more complete safety and efficacy profile.
The table below summarizes key experimental findings for two isoflavonoids, Ononin and Sativanone-7-O-glucoside, isolated from Ononis spinosa (a traditional wound-healing plant). Their efficacy was validated through a series of standardized models [1].
| Compound | In Vivo Wound Model Efficacy | Key Enzymatic Inhibition (In Vitro, 100μg/mL) | Proposed Mechanism of Action |
|---|
| Ononin | - 33.4% tensile strength (incision model)
The following methodologies from the search results are standard for validating the wound-healing activity of natural compounds and can be directly applied to the evaluation of isolicoflavonol.
These models assess the overall healing progress in a living organism.
These tests investigate the molecular mechanism by screening activity against enzymes that impede healing.
Understanding the signaling pathways is crucial for explaining a compound's mechanism of action. The diagram below illustrates key pathways that are often targeted by bioactive compounds to promote healing [3] [4].
Key Pathways Targeted in Wound Healing
The data for ononin and sativanone-7-O-glucoside demonstrates that isoflavonoids can significantly promote wound healing by strengthening new tissue and protecting the extracellular matrix from degradation [1]. The provided experimental protocols offer a validated roadmap for testing this compound.
To proceed with your evaluation of this compound specifically, I suggest: